molecular formula C16H23N5O4S B2504634 N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 2034550-43-9

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2504634
CAS No.: 2034550-43-9
M. Wt: 381.45
InChI Key: HUQHNVCTXCLSHT-UHFFFAOYSA-N
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Description

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H23N5O4S and its molecular weight is 381.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • A study presented the synthesis and spectral analysis of N-substituted derivatives of a similar compound, focusing on their antibacterial activity against Gram-negative and Gram-positive bacteria. The compounds exhibited moderate to significant activity, highlighting their potential in antimicrobial applications (Khalid et al., 2016).

  • Another research effort synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. Some of these compounds showed low IC50 values, indicating strong anticancer potential relative to doxorubicin, a reference drug (Rehman et al., 2018).

Pharmacological Studies

  • A particular study focused on the molecular interaction of a compound structurally related to the one with the CB1 cannabinoid receptor. This research provided insights into how such compounds could influence receptor interactions, suggesting potential applications in understanding receptor-mediated pharmacological effects (Shim et al., 2002).

Antimicrobial and Anticancer Applications

  • Compounds containing the 1,3,4-oxadiazole moiety, similar to the target compound, have been synthesized and evaluated for their antibacterial activity. This research indicates that these compounds could serve as moderate inhibitors, with particular derivatives showing higher activity against specific bacterial strains, suggesting their potential as novel antimicrobial agents (Iqbal et al., 2017).

  • Another study synthesized new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives to explore drug candidates for Alzheimer’s disease. These compounds were screened for enzyme inhibition activity against acetylcholinesterase, an enzyme target in Alzheimer’s disease, demonstrating potential applications in neurodegenerative disorder treatment (Rehman et al., 2018).

Properties

IUPAC Name

N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O4S/c1-3-20-8-4-5-13(20)15-18-14(25-19-15)11-17-16(22)12-6-9-21(10-7-12)26(2,23)24/h4-5,8,12H,3,6-7,9-11H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQHNVCTXCLSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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